molecular formula C51H41ClP2Ru B3100116 Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II) CAS No. 1360949-97-8

Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II)

Cat. No. B3100116
CAS RN: 1360949-97-8
M. Wt: 852.3 g/mol
InChI Key: GXBLCXGMSHOUEG-UHFFFAOYSA-M
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Description

“Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II)” is a coordination compound . It has the empirical formula C51H41ClP2Ru and a molecular weight of 852.3 g/mol .


Molecular Structure Analysis

The molecular structure of “Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II)” includes a ruthenium atom coordinated to a chloro group, a 3-phenylindenyl group, and two triphenylphosphine groups .


Chemical Reactions Analysis

While specific chemical reactions involving “Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II)” are not available, similar ruthenium compounds are known to catalyze various types of reactions. For example, they can catalyze hydrogenation, transfer hydrogenative C-C bond-forming reactions, transfer hydrogenation, and α-alkylation of ketones with primary alcohols .


Physical And Chemical Properties Analysis

“Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II)” is a solid compound . It has a melting point of 135 °C (dec.) .

Scientific Research Applications

Ruthenium-Catalyzed Bond Forming Reactions

This compound is known for its efficiency in ruthenium-catalyzed S-S, S-Si, and S-B bond forming reactions . These reactions are crucial in the synthesis of various organic compounds.

Oxidation of Secondary Alcohols to Ketones

The compound is used for the chemoselective oxidation of secondary alcohols to ketones . This is a significant process in organic chemistry, as it allows for the transformation of one functional group to another.

Transfer Hydrogenation Catalyst

It serves as an efficient transfer hydrogenation catalyst . Transfer hydrogenation is a type of catalytic reaction where hydrogen is transferred from a donor molecule to an acceptor molecule. It’s widely used in the synthesis of various chemicals.

Catalyst for the Racemization of Chiral Alcohols

The compound is used as a catalyst for the racemization of chiral alcohols . Racemization is a process that converts a molecule with a specific chirality into a mixture of equal amounts of enantiomers.

Synthesis of Tertiary Phosphines

Tertiary phosphines are synthesized using this compound . These phosphines are used in various fields, including organic and inorganic chemistry, analytical, catalysis, pharmaceutical, biological, food and dye industries, and pharmacological activities .

Biological Applications

Ruthenium metal-based complexes and Schiff base ligands, such as this compound, are rapidly becoming conventionally considered for biological applications (antioxidant, anticancer, antimicrobial) .

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid getting it in eyes, on skin, or on clothing, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

InChI

InChI=1S/2C18H15P.C15H11.ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)15;;/h2*1-15H;1-11H;1H;/q;;;;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBLCXGMSHOUEG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[C]2[CH][CH][C]3[C]2[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H41ClP2Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

852.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II)
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Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II)
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Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II)
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Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II)
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Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II)
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Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II)

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